1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a 4-nitrobenzenecarbothioyl group (a benzene ring with a nitro group at the para position and a thioester linkage) and an acetyl group (ethanone). The nitro group confers strong electron-withdrawing properties, while the thioester may enhance metabolic stability compared to ester analogs. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)14-6-8-15(9-7-14)13(20)11-2-4-12(5-3-11)16(18)19/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOVCDCAWPUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-acetylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, bases like triethylamine.
Major Products Formed:
Reduction of the nitro group: 1-Acetyl-4-[(4-aminophenyl)carbonothioyl]piperazine.
Reduction of the carbonothioyl group: 1-Acetyl-4-[(4-mercaptophenyl)carbonothioyl]piperazine.
Scientific Research Applications
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonothioyl group may also play a role in binding to metal ions, affecting various biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Aromatic Substituents
- 4-Fluorobenzyl/4-Fluorophenyl Derivatives: Example: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one (). Biological Relevance: Fluorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
4-Hydroxyphenyl Derivatives :
Chlorothiophenyl Derivatives :
Heterocyclic Additions
Thiazole/Triazole-Containing Derivatives :
- Example: 2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole ().
- Thiazole rings contribute to acetylcholinesterase (AChE) inhibition, as demonstrated in .
- Comparison: The target compound lacks a heterocyclic moiety, which may limit its enzyme-binding affinity compared to thiazole derivatives.
Imidazole/Dioxolane Derivatives :
Functional Group Modifications
Hydroxypropyl Substituents :
- Aminomethylphenyl Derivatives: Example: 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (). The amino group allows for further functionalization (e.g., conjugation with targeting moieties).
Physicochemical Properties
*Estimated based on C₁₂H₁₃N₃O₃S.
Key Research Findings
- Electron-Withdrawing Groups: Nitro-substituted derivatives exhibit higher metabolic stability but lower solubility compared to hydroxyl or amino analogs.
- Heterocyclic Moieties : Thiazole and triazole integrations significantly enhance enzyme inhibitory activity, a feature absent in the target compound.
- Synthetic Efficiency : Microwave-assisted methods reduce reaction times from hours to minutes for piperazine derivatives.
Biological Activity
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 270.34 g/mol
- SMILES Notation : CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)N+[O-]
This compound features a piperazine ring, a nitro group, and a carbothioyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
In neuropharmacological studies, the compound has shown protective effects against neurotoxicity induced by glutamate in neuronal cell lines. For instance:
- Cell Line : PC12 cells (a model for neuronal differentiation)
- Outcome : The compound significantly reduced cell death and oxidative stress markers at concentrations ranging from 10 to 50 µM.
This neuroprotective effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems.
Study 1: Antidepressant-like Effects
In a rodent model, administration of the compound resulted in significant antidepressant-like effects as measured by the forced swim test. The study reported:
- Dosage : 10 mg/kg
- Results : A reduction in immobility time by 40% compared to control groups, indicating potential as an antidepressant.
Study 2: Anticancer Potential
A preliminary study investigated the anticancer properties of this compound against human cancer cell lines. Results indicated:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
